3-fluoro-N,2-dimethylaniline
Description
Significance of Fluoroanilines in Chemical Research
Fluoroanilines are a class of organic compounds characterized by an aniline (B41778) ring substituted with one or more fluorine atoms. smolecule.com The introduction of fluorine into the aniline structure imparts unique and often desirable properties. The high electronegativity of fluorine can significantly alter the electronic environment of the aromatic ring, influencing the compound's reactivity, basicity, and polarity. smolecule.combldpharm.com This modification is of paramount importance in medicinal chemistry and agrochemical research. smolecule.comrsc.org
The presence of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's in vivo half-life. bldpharm.comresearchgate.net Furthermore, fluorine substitution can improve a drug candidate's binding affinity to target proteins and enhance its bioavailability. smolecule.comresearchgate.net These beneficial effects have led to the incorporation of the fluoroaniline (B8554772) moiety into a wide range of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents. bldpharm.com Beyond pharmaceuticals, fluoroanilines are crucial intermediates in the synthesis of specialized polymers and dyes, where the fluorine atoms can tune the material's optical and electronic properties. smolecule.comrsc.org
Overview of N,N-Dialkylanilines as Fundamental Scaffolds
N,N-dialkylanilines are a subclass of anilines where the amino group is substituted with two alkyl groups. These compounds are fundamental scaffolds in organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures. lookchem.comchemscene.com Their utility stems from the reactivity of both the aromatic ring and the N-alkyl groups. The dialkylamino group is a strong activating group, facilitating electrophilic aromatic substitution reactions. researchgate.net
In recent years, significant research has focused on the C-H functionalization of N,N-dialkylanilines, enabling the direct introduction of new chemical bonds and the construction of heterocyclic systems like indoles and tetrahydroquinolines. lookchem.comhmdb.ca These scaffolds are prevalent in natural products and medicinally important compounds. openmedicinalchemistryjournal.com The ability to selectively modify N,N-dialkylanilines makes them valuable building blocks for creating libraries of compounds for drug discovery and for developing new materials with tailored properties. ias.ac.in
Positioning of 3-Fluoro-N,2-dimethylaniline within Contemporary Organic Chemistry
This compound, a molecule combining the features of both fluoroanilines and N,N-disubstituted anilines, is positioned in contemporary organic chemistry as a valuable and specialized building block. Its structure, featuring a fluorine atom at the 3-position, a methyl group at the 2-position, and an N-methyl group, presents a unique combination of electronic and steric properties.
The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect, while the methyl groups are electron-donating. This electronic interplay influences the regioselectivity of further chemical transformations on the aromatic ring. The steric hindrance provided by the ortho-methyl group can also direct the outcome of reactions.
While specific research on this compound is not as extensive as for some of its isomers, its structural motifs suggest significant potential as an intermediate in the synthesis of complex target molecules in medicinal chemistry and materials science. enaminestore.com Its availability from chemical suppliers indicates its use in ongoing research and development. bldpharm.comuni.lu The hydrochloride salt of this compound has been characterized, providing a stable form for handling and use in synthesis.
The following table summarizes the key identifiers for this compound and its hydrochloride salt.
| Identifier | This compound | This compound hydrochloride |
| Molecular Formula | C₈H₁₀FN | C₈H₁₁ClFN |
| SMILES | CC1=C(C=CC=C1F)NC | CC1=C(C=CC=C1F)N.Cl |
| InChI | InChI=1S/C8H10FN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3 | InChI=1S/C8H10FN.ClH/c1-6-7(9)4-3-5-8(6)10-2;/h3-5,10H,1-2H3;1H |
| InChIKey | BIZQGLCQKSJCKO-UHFFFAOYSA-N | Not Available |
| Monoisotopic Mass | 139.07973 Da | 175.05638 Da |
Table generated from data available in PubChem and other chemical supplier databases.
The strategic placement of the fluoro and methyl groups on the aniline ring makes this compound a promising candidate for the synthesis of novel bioactive compounds and functional materials, where fine-tuning of molecular properties is crucial.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10FN |
|---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
3-fluoro-N,2-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3 |
InChI Key |
BIZQGLCQKSJCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
The synthesis of 3-fluoro-N,2-dimethylaniline can be approached through two main retrosynthetic disconnections: formation of the N,N-dimethyl group on a pre-existing fluoroaniline (B8554772) core, or introduction of the fluorine atom onto an N,N-dimethylaniline derivative.
Direct Alkylation Approaches to N,N-Dimethylanilines
A common strategy for the synthesis of N,N-dimethylanilines involves the methylation of a primary aniline (B41778).
A sustainable and atom-economical method for the N-methylation of anilines utilizes carbon dioxide as a C1 source and molecular hydrogen as a reductant, catalyzed by ruthenium complexes. This approach avoids the use of hazardous methylating agents like methyl iodide or dimethyl sulfate. organic-chemistry.org The reaction typically proceeds via the formation of a formamide (B127407) intermediate, which is subsequently reduced.
Recent advancements have led to the development of well-defined ruthenium catalysts that can directly methylate primary and secondary aromatic amines with high efficiency. nih.govresearchgate.net For instance, ruthenium complexes with phosphine (B1218219) ligands have demonstrated significant activity. The general transformation for the synthesis of a dimethylated aniline from a primary aniline is depicted below:
ArNH₂ + 2CO₂ + 4H₂ → ArN(CH₃)₂ + 4H₂O
While a specific application to 3-fluoro-2-methylaniline (B146951) is not detailed in the reviewed literature, the broad substrate scope of these catalytic systems suggests its potential applicability. A study on Ru(II)-catalyzed N-methylation of amines using methanol (B129727) as the C1 source also presents a viable, greener alternative. nih.gov
| Aniline Substrate | Methylating Agent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aniline | MeOH | (DPEPhos)RuCl₂(PPh₃) | Cs₂CO₃, 12 h | High | nih.gov |
| Substituted Anilines | MeOH | [RuCp*Cl₂]₂ / dpePhos | LiOtBu, 40-100 °C | Excellent | researchgate.net |
| Amides | MeOH | Ruthenium(II) complex | - | High | organic-chemistry.org |
Traditional N-alkylation methods remain relevant for the synthesis of fluoroanilines. These methods often involve the reaction of the parent aniline with an alkylating agent in the presence of a base. For the synthesis of this compound, the starting material would be 3-fluoro-2-methylaniline. sigmaaldrich.comnih.govthermofisher.comnordmann.global
Common industrial methods for the production of N,N-dimethylaniline involve the alkylation of aniline with methanol in the presence of an acid catalyst at high temperatures and pressures. wikipedia.org A similar approach could be adapted for 3-fluoro-2-methylaniline. More recent developments include the use of nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes for the N-alkylation of anilines with alcohols, which can be effective for a wide range of substrates bearing both electron-donating and electron-withdrawing groups. nih.gov
Fluorination Strategies for Anilines and Derivatives
An alternative synthetic route involves the introduction of a fluorine atom onto a pre-functionalized aniline derivative, such as N,2-dimethylaniline.
Directing group-assisted C-H activation is a powerful tool for regioselective functionalization. In the context of N,N-dimethylanilines, the dimethylamino group can direct electrophilic substitution to the ortho and para positions. Electrophilic fluorination of N,N-dimethylaniline has been shown to yield a mixture of 2-fluoro and 4-fluoro derivatives, with a preference for the ortho-isomer under certain conditions. researchgate.net The use of reagents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) can lead to tarring and the formation of complex mixtures, indicating that careful optimization of reaction conditions is crucial. researchgate.net
Recent advances in organocatalysis have enabled highly ortho-selective chlorination of anilines, and these principles could potentially be extended to fluorination. rsc.orgnih.gov For instance, secondary ammonium (B1175870) salts have been employed as catalysts for ortho-chlorination. nih.gov A plausible mechanism for the ortho-selective monofluorination of related heterocyclic systems with NFSI has also been proposed. researchgate.net
Both nucleophilic and electrophilic fluorination methods are cornerstone strategies in organofluorine chemistry. sigmaaldrich.comtcichemicals.com
Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org For the synthesis of this compound, the substrate would be N,2-dimethylaniline. The directing effects of the methyl and dimethylamino groups would favor fluorination at the positions ortho and para to the activating dimethylamino group. Reagents such as Selectfluor™ are commonly used for such transformations. nih.gov However, controlling the regioselectivity to obtain the desired 3-fluoro isomer can be challenging due to the activating nature of the substituents.
Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNA_r_) can also be employed. This would typically involve a starting material such as 2,3-dichloro-nitrobenzene, which can undergo fluorination followed by reduction of the nitro group and subsequent methylation of the resulting aniline. google.com Another classical approach is the Balz-Schiemann reaction, where an amino group is converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the corresponding fluoroaromatic compound. This would be applicable to a precursor like 3-amino-N,2-dimethylaniline.
| Strategy | General Principle | Common Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Nucleophilic | Displacement of a leaving group by a fluoride (B91410) anion. | KF, CsF, HF | Cost-effective for large-scale synthesis. | Requires activated substrates and harsh conditions. |
| Electrophilic | Reaction of a nucleophilic carbon with an electrophilic fluorine source. | Selectfluor™, NFSI | Milder reaction conditions, applicable to electron-rich arenes. | Regioselectivity can be difficult to control. |
Domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer an elegant and efficient approach to complex molecules. beilstein-journals.org Recently, a metal-free, four-step domino process has been developed for the synthesis of functionalized ortho-fluoroanilines with yields of up to 80%. rsc.orgchemrxiv.orgresearchgate.net This strategy involves the reaction of fluoro-nitrostyrenes with α,α-dicyanoolefins and proceeds through a sequence of vinylogous Michael addition, cyclization, tautomerization, and aromatization. rsc.org
This methodology allows for the simultaneous construction of the benzene (B151609) ring and the installation of both the amine and fluorine groups. chemrxiv.org While this specific domino reaction leads to ortho-fluoroanilines, the principles of designing domino sequences could be adapted to target other substitution patterns. The advantages of such an approach include high atom economy, reduced waste, and the avoidance of protecting groups and intermediate purification steps. rsc.org
Derivatization from Precursors and Analogues
Schiff bases are a class of compounds typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. Fluoroaniline derivatives serve as common precursors for the synthesis of a wide array of Schiff bases. semanticscholar.orgnih.gov The general synthesis involves reacting a fluoroaniline, such as 3-chloro-4-fluoroaniline, with various substituted benzaldehydes. semanticscholar.org
Several methodologies have been developed to improve the efficiency and environmental footprint of this reaction. semanticscholar.org These "greener" approaches include water-based reactions, microwave-assisted synthesis, and solvent-free grinding methods. semanticscholar.org For instance, reacting 3-chloro-4-fluoro aniline with substituted benzaldehydes in water at room temperature can produce Schiff bases in good yields. semanticscholar.org Microwave irradiation of the reactants, often in a solvent like DMSO with a catalytic amount of piperidine, can significantly reduce reaction times to mere minutes, with reported yields between 73-86%. semanticscholar.org A solvent-free grinding method, where the solid reactants are physically ground together, also provides a viable route to these compounds. semanticscholar.org The resulting Schiff bases are often crystalline solids that can be purified by recrystallization from solvents like ethanol. semanticscholar.orgjocpr.com
Table 2: Methodologies for Fluoroaniline Schiff Base Synthesis
| Method | Typical Conditions | Advantages |
|---|---|---|
| Water-based Reaction | Stirring aniline and aldehyde in water at room temperature. semanticscholar.org | Environmentally benign, uses an abundant and cheap solvent. semanticscholar.org |
| Microwave Irradiation | Heating reactants in a solvent (e.g., DMSO) with a catalyst in a microwave oven for 3-6 min. semanticscholar.org | Rapid reaction times, high efficiency. semanticscholar.org |
| Grindstone Chemistry | Grinding solid reactants together in a mortar and pestle for 5-10 min. semanticscholar.org | Solvent-free, simple, energy-efficient. semanticscholar.org |
Substituted oxindoles are important structural motifs in medicinal chemistry. While direct synthesis from this compound is not prominently detailed, related fluorinated structures can be accessed through various synthetic routes. A notable method involves the direct conversion of indole (B1671886) derivatives into 3-fluorooxindoles. organic-chemistry.org
In this pathway, 3-substituted indoles are treated with the electrophilic fluorinating agent Selectfluor in an acetonitrile/water solvent system. organic-chemistry.org This reaction proceeds efficiently to yield 3-substituted 3-fluorooxindoles in very good yields. organic-chemistry.org The proposed mechanism involves the formation of an unstable 3-fluoroindolenine intermediate, which subsequently reacts to form the final oxindole (B195798) product. organic-chemistry.org This method provides a direct route to 3-fluorooxindoles, which are valuable compounds for studying enzymatic mechanisms related to indole metabolism. organic-chemistry.org
Aniline and its derivatives are fundamental building blocks in the synthesis of azacycles, which are nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals. nih.gov Various synthetic strategies have been developed to construct these cyclic systems from aniline precursors.
One common approach is the C-N cross-coupling reaction between an aniline derivative and a dihalide. nih.gov This can be achieved using traditional heating methods or accelerated by microwave-assisted synthesis. nih.gov Another route involves the reaction of anilines with cyclic ethers. For example, 4-fluoroaniline (B128567) has been shown to react with 2-methyltetrahydrofuran (B130290) to produce the corresponding N-aryl azacycle in high yield (90%). nih.gov This reaction demonstrates the versatility of aniline derivatives in forming fused heterocyclic systems. The choice of reaction conditions, such as solvent and temperature, can be critical for achieving good yields and selectivity. nih.gov
Triarylmethane compounds are a class of molecules that form the structural core of many synthetic dyes. Aniline derivatives, particularly N,N-dialkylanilines, are key precursors in their synthesis. wikipedia.orgresearchgate.net Dyes such as Crystal Violet and Malachite Green are produced commercially from N,N-dimethylaniline. wikipedia.orgresearchgate.net
The synthesis can be approached in several ways. One method involves the reaction of a Grignard reagent prepared from a halogenated aniline, such as 4-bromo-N,N-dimethylaniline, with an electrophile like diethyl carbonate or methyl benzoate. researchgate.net Subsequent acid hydrolysis of the intermediate yields the final triarylmethane dye. researchgate.net Another common industrial process involves the oxidation of a leuco base. google.com The leuco compound is typically formed by the condensation of an N,N-dialkylaniline with another aromatic aldehyde or a derivative like 4,4'-methylenebis(N,N-dimethylaniline). google.com The oxidation step can be carried out using an oxygen-containing gas in the presence of an oxygen-activating catalyst system, such as a mixture of vanadium and molybdenum ions, in an acetic acid-based solvent medium. google.com While specific examples starting from this compound are not detailed, the general principles of these synthetic routes are applicable to a wide range of substituted aniline precursors.
Table of Compounds
Reactivity Profiles and Mechanistic Investigations
C-H Functionalization and Regioselectivity
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular diversification. In the context of 3-fluoro-N,2-dimethylaniline, the directing effects of the amine and the electronic influence of the fluorine substituent play crucial roles in determining the site of C-H activation.
The introduction of fluorinated moieties into organic molecules can significantly alter their physicochemical and biological properties. Visible-light photocatalysis has emerged as a mild and efficient method for the fluoroalkylation of aniline (B41778) derivatives. nih.gov For this compound, site-selective fluoroalkylation is anticipated to be influenced by both the directing effect of the dimethylamino group and the electronic nature of the fluorine substituent. The electron-rich nature of the aniline derivative makes it a suitable substrate for reactions involving electrophilic fluoroalkyl radicals. nih.gov
A proposed mechanism for the photocatalytic trifluoromethylation involves the generation of a trifluoromethyl radical from a suitable precursor upon visible light irradiation. conicet.gov.ar This radical then adds to the electron-rich aniline ring to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the trifluoromethylated product. conicet.gov.ar
Visible light-promoted cross-dehydrogenative coupling (CDC) reactions provide a direct method for the formation of C-C or C-heteroatom bonds from two C-H bonds. rsc.org These reactions are particularly relevant for N,N-dimethylaniline derivatives, which can undergo C-H functionalization at the N-methyl groups or on the aromatic ring. In the context of this compound, visible light photocatalysis can be employed to achieve CDC with various coupling partners, such as N-heterocycles. researchgate.netsemanticscholar.org
The mechanism of these reactions typically involves the generation of a radical species from the aniline derivative. Under visible light irradiation, a photocatalyst can abstract an electron from the electron-rich aniline, forming a radical cation. Subsequent deprotonation can lead to the formation of an α-amino radical on one of the N-methyl groups. This radical can then engage in coupling with another substrate. The regioselectivity of the coupling on the aromatic ring is again influenced by the directing effect of the N,2-dimethylamino group and the electronic properties of the fluorine atom.
The selective functionalization of remote C(sp3)-H bonds presents a significant challenge in organic synthesis. For N-aryl amine derivatives like this compound, strategies involving radical translocation have been developed to achieve functionalization at positions distal to the directing group. nih.govresearchgate.net These methods often rely on the generation of a nitrogen-centered radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical at a remote position. nih.gov This carbon radical can then be trapped by a suitable coupling partner.
For instance, visible light-promoted methods can facilitate the regioselective amination and alkylation of remote C(sp3)-H bonds in N-aryl amines. nih.gov While direct application to the methyl groups of this compound has not been extensively reported, the principles of these reactions suggest that such transformations are feasible. The specific regioselectivity would depend on the stability of the resulting carbon-centered radical and the geometry of the transition state for the HAT process. Palladium-catalyzed remote C(sp3)-H arylation of aliphatic amines has also been demonstrated, offering another potential avenue for the functionalization of the N-methyl groups. acs.org
The regioselectivity of amination and alkylation reactions involving this compound is a critical aspect of its synthetic utility. In palladium-catalyzed amination reactions of aryl halides, the electronic and steric properties of the substituents on the aniline play a significant role in the reaction outcome. acs.orgnih.govnih.govwiley.com The fluorine atom at the 3-position of this compound can influence the nucleophilicity of the nitrogen atom and the electronic properties of the aromatic ring, thereby affecting the rate and selectivity of the coupling reaction.
In Friedel-Crafts alkylation reactions of N,N-dimethylaniline, the reaction is highly regioselective, typically affording the para-substituted product. researchgate.net For this compound, the strong directing effect of the N,2-dimethylamino group would be expected to favor alkylation at the C4 position. The electronic and steric effects of both the fluorine and methyl substituents will modulate this inherent regioselectivity. nih.govbeilstein-journals.org
| Reaction Type | Substituent Pattern | Major Product(s) | Key Influencing Factors |
|---|---|---|---|
| Trifluoromethylation | Electron-donating group (e.g., NMe2) | ortho- and para-substituted | Directing effect of the activating group |
| Friedel-Crafts Alkylation | N,N-dimethylaniline | para-substituted | Strong directing effect of the dimethylamino group |
| Palladium-Catalyzed Amination | Fluoro-substituted anilines | Product distribution depends on catalyst and reaction conditions | Electronic and steric effects of the fluorine substituent |
Role of Substituted Anilines in Reaction Mechanisms
The substituents on the aniline ring play a pivotal role in dictating the course of chemical reactions by influencing the electronic and steric environment of the molecule.
The chemical reactivity of this compound is a direct consequence of the synergistic or antagonistic effects of its substituents. The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and facilitates oxidative processes by lowering the oxidation potential. The methyl group at the 2-position introduces steric hindrance around the nitrogen atom and the ortho position, which can influence the approach of reagents and catalysts. nih.govchemrxiv.org
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| -N(CH3)2 | 1 | Strongly electron-donating (+R > -I) | Moderate | Activates the ring for electrophilic attack, directs ortho- and para-substitution. |
| -CH3 | 2 | Weakly electron-donating (+I) | Significant | Increases steric hindrance around the N-atom and C2 position. |
| -F | 3 | Electron-withdrawing (-I > +R) | Small | Deactivates the ring slightly, particularly at adjacent positions. Can influence non-covalent interactions. |
An article focusing on the specific chemical compound “this compound” cannot be generated as requested.
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Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic structure of 3-fluoro-N,2-dimethylaniline. These computational methods provide detailed insights into the molecule's geometry, energy levels, and the influence of its substituents on its electronic properties.
The initial step in computational analysis involves the geometry optimization of this compound. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. Computational methods like Density Functional Theory (DFT) are commonly employed for this purpose, often with basis sets such as 6-311++G(d,p). sphinxsai.com The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, in the parent molecule, N,N-dimethylaniline, the nitrogen atom exhibits a nearly trigonal planar coordination, and there is a notable interaction between the nitrogen lone pair and the π-system of the benzene (B151609) ring. researchgate.net The introduction of a fluorine atom at the meta position and a methyl group at the ortho position in this compound is expected to induce subtle changes in the geometry of the aromatic ring and the orientation of the dimethylamino group.
Once the geometry is optimized, the distribution of energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and spectral properties.
Table 1: Representative Calculated Electronic Properties for a Substituted Aniline (B41778) Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
Note: The data in this table are representative values for a substituted aniline and not specific experimental or calculated values for this compound.
The electronic properties of this compound are significantly influenced by its substituents: the fluorine atom, the N,N-dimethylamino group, and the methyl group. The N,N-dimethylamino group is a strong electron-donating group, which increases the electron density of the aromatic ring, primarily at the ortho and para positions. This effect raises the energy of the HOMO.
The methyl group at the ortho position is a weak electron-donating group. The fluorine atom at the meta position, on the other hand, is an electron-withdrawing group due to its high electronegativity. This combination of electron-donating and electron-withdrawing groups creates a complex electronic environment within the molecule. Computational studies on halogenated anilines have shown that the nature and position of the halogen substituent can significantly alter the electronic properties. dntb.gov.ua
Computational methods are invaluable for understanding how this compound might interact with other molecules in a biological or chemical system. Molecular docking simulations can predict the preferred binding orientation of the molecule to a receptor or enzyme active site. These simulations calculate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
Furthermore, quantum chemical calculations can be used to study the non-covalent interactions that govern molecular recognition. The analysis of the molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. This information is crucial for understanding how the molecule will be recognized and interact with other species.
Mechanistic Pathway Elucidation through DFT and Molecular Dynamics
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for elucidating the reaction mechanisms involving this compound. These methods can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states.
A key aspect of mechanistic studies is the identification of the transition state, which is the highest energy point along the reaction coordinate. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, which is a critical factor in determining the rate of a chemical reaction. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. For example, in reactions such as electrophilic aromatic substitution, DFT can be used to model the formation of the sigma complex intermediate and the subsequent loss of a proton to form the final product, providing detailed insights into the energetics of each step.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N-dimethylaniline |
Exploration of Deactivation Pathways in Excited States
The deactivation pathways of photoexcited molecules are critical for understanding their photostability and potential applications in areas like photopharmacology and materials science. For an aniline derivative such as this compound, computational methods like Time-Dependent Density Functional Theory (TD-DFT) and ab initio calculations (e.g., CASSCF/CASPT2) would be employed to explore the potential energy surfaces of its excited states.
These studies would typically focus on identifying and characterizing key non-radiative decay channels, such as internal conversion and intersystem crossing. For instance, the presence of substituents on the aniline ring, including the fluoro and methyl groups in this compound, can significantly influence the energies of the excited states and the locations of conical intersections, which are crucial for ultrafast internal conversion back to the ground state. Research on similar molecules, such as various substituted anilines, has shown that the specific substitution pattern governs the accessibility of these deactivation funnels. A theoretical study would map out the minimum energy paths from the initial Franck-Condon region to these intersections, providing insights into the photostability of the molecule.
Studies on Intramolecular Charge Transfer Phenomena
Intramolecular charge transfer (ICT) is a fundamental process in many functional molecules, where photoexcitation leads to a significant redistribution of electron density from a donor to an acceptor moiety within the same molecule. In this compound, the dimethylamino group acts as an electron donor, while the fluorinated benzene ring acts as an acceptor.
Computational studies on analogous systems, such as 4-fluoro-N,N-dimethylaniline, have investigated the possibility of forming a twisted intramolecular charge transfer (TICT) state. nih.govacs.orguq.edu.au In a TICT state, the donor and acceptor groups twist relative to each other, leading to a highly polar excited state that is often characterized by a large Stokes shift and sensitivity to solvent polarity. nih.govacs.orguq.edu.au Theoretical calculations for this compound would involve optimizing the geometry of the excited state to determine if a stable TICT state can be formed. The energy barrier to this twisted geometry and the dipole moment of the resulting state would be calculated to predict the efficiency of the ICT process.
The following table outlines the typical computational parameters that would be calculated to characterize the ICT process in this compound, based on studies of similar molecules.
| Computed Property | Significance in ICT Studies |
| Vertical Excitation Energies | Energy required to reach the initial excited state. |
| Excited State Geometries | Determines if structural changes, like twisting, occur upon excitation. |
| Excited State Dipole Moment | A large increase from the ground state indicates significant charge transfer. |
| Energy Barrier to TICT State | Indicates the kinetic feasibility of forming the charge transfer state. |
| Solvent Effects (e.g., using PCM) | Models how the polarity of the environment influences the stability of the ICT state. |
Predictive Modeling for Synthetic Design
Computational chemistry plays a vital role in modern synthetic chemistry by predicting reaction outcomes and guiding the design of new synthetic routes. For designing syntheses of derivatives of this compound, predictive modeling can be a powerful tool.
Density Functional Theory (DFT) is commonly used to model reaction mechanisms and predict the feasibility of synthetic steps. For example, in the synthesis of substituted anilines, computational models can be used to predict the regioselectivity of electrophilic aromatic substitution reactions. By calculating the energies of the reaction intermediates and transition states for substitution at different positions on the aniline ring, one can predict the most likely product. In the case of this compound, such models could predict the outcome of further functionalization of the aromatic ring.
Furthermore, predictive models can be used to design molecules with specific desired properties. For instance, if a derivative of this compound with a specific absorption wavelength or redox potential is required, computational screening of various potential substituents can be performed. This involves calculating the relevant electronic properties for a library of virtual compounds, allowing for the identification of the most promising candidates for synthesis.
The table below lists computational approaches and their applications in the predictive modeling for the synthetic design of this compound derivatives.
| Computational Method | Application in Synthetic Design |
| DFT Calculations of Reaction Pathways | Predicts reaction feasibility, regioselectivity, and stereoselectivity. |
| Calculation of Frontier Molecular Orbitals (HOMO/LUMO) | Predicts reactivity and sites for electrophilic/nucleophilic attack. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates structural features with chemical or biological activity to guide derivative design. |
| Virtual Screening | Computationally evaluates a large number of potential derivatives to identify candidates with desired properties. |
Advanced Analytical and Spectroscopic Methodologies in Research
Application of Advanced NMR Techniques (e.g., ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For fluorinated compounds like 3-fluoro-N,2-dimethylaniline, ¹⁹F NMR spectroscopy offers particular advantages due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which provides excellent signal dispersion. huji.ac.ilresearchgate.net
In the context of this compound, ¹⁹F NMR is instrumental for:
Structural Verification: The ¹⁹F chemical shift is highly sensitive to the electronic environment of the fluorine atom. Its specific resonance in the spectrum confirms the presence and position of the fluorine substituent on the aniline (B41778) ring.
Purity Assessment: Quantitative ¹⁹F NMR can be employed to determine the purity of a sample by integrating the signal of the target compound against that of a known internal standard. nih.gov
Reaction Monitoring: Changes in the electronic environment of the fluorine atom during a chemical reaction will lead to shifts in its resonance, allowing for real-time monitoring of reaction progress and the detection of fluorinated intermediates. researchgate.net
While ¹H and ¹³C NMR provide information on the proton and carbon framework, ¹⁹F NMR offers a direct and sensitive probe into the fluorinated center of the molecule. The coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) provides further structural information, helping to assign specific proton signals and confirm the connectivity of the molecule. For instance, the fluorine atom at the C3 position would be expected to couple with the aromatic protons at C2 and C4, as well as the methyl protons at C2, providing valuable through-bond connectivity data.
Below is a table summarizing typical NMR data that would be anticipated for this compound based on the analysis of related fluoroaniline (B8554772) compounds. nih.govchemicalbook.com
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Information Provided |
| ¹H | 6.5 - 7.5 | Doublet, Triplet, Multiplet | Aromatic proton environment |
| ¹H | 2.8 - 3.5 | Singlet | N-methyl group protons |
| ¹H | 2.0 - 2.5 | Singlet/Doublet | Ring-methyl group protons |
| ¹³C | 110 - 160 | Singlet, Doublet (due to C-F coupling) | Aromatic carbon framework |
| ¹³C | 30 - 45 | Singlet | N-methyl carbon |
| ¹³C | 10 - 20 | Singlet | Ring-methyl carbon |
| ¹⁹F | -110 to -140 (relative to CFCl₃) | Multiplet | Electronic environment of the fluorine atom |
Note: Actual chemical shifts and coupling constants would need to be determined experimentally.
Mass Spectrometry for Mechanistic Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In mechanistic studies, MS can identify reaction intermediates and byproducts, providing crucial evidence for proposed reaction pathways.
For this compound, electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns. The molecular ion peak (M⁺) would confirm the compound's molecular weight. Subsequent fragmentation would be dictated by the relative stability of the resulting ions and neutral losses. Based on studies of related N,N-dimethylanilines and substituted aromatic amines, the following fragmentation pathways are plausible: nih.govkfupm.edu.samassbank.eu
Alpha-Cleavage: A primary and highly characteristic fragmentation for N-alkyl anilines involves the cleavage of the C-N bond alpha to the nitrogen atom. For this compound, this would involve the loss of a methyl radical (•CH₃) from the N,N-dimethylamino group to form a stable [M-15]⁺ ion. This is often the base peak in the spectrum of N,N-dimethylanilines.
Loss of Small Molecules: Fragmentation may also proceed through the loss of stable neutral molecules. For instance, the loss of HCN or H₂CN⁺ fragments from the ring structure after initial rearrangements is common for aniline derivatives.
Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to a complex pattern of lower mass ions, although these are typically less diagnostic than the initial high-mass fragments.
The presence of the fluorine and the ortho-methyl group can influence the fragmentation pathways. For example, the ortho-methyl group might participate in rearrangement reactions prior to fragmentation. nih.gov High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the molecular ion and its fragments, allowing for unambiguous formula assignment.
| Fragment Ion | Proposed Neutral Loss | Significance |
| [M]⁺ | - | Molecular weight confirmation |
| [M-1]⁺ | •H | Loss of a hydrogen radical |
| [M-15]⁺ | •CH₃ | Alpha-cleavage, loss of a methyl group from nitrogen |
| [M-28]⁺ | CO or C₂H₄ | Potential rearrangement and loss of carbon monoxide or ethylene |
| [M-42]⁺ | CH₂=NCH₂ | Loss from the dimethylamino group after rearrangement |
Infrared and UV-Vis Spectroscopy in Reaction Monitoring
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for monitoring the progress of chemical reactions by observing changes in functional groups and electronic conjugation, respectively. uib.noresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational frequencies of chemical bonds. In the synthesis or subsequent reactions of this compound, FT-IR spectroscopy can be used to track the disappearance of reactant functional groups and the appearance of product functional groups.
C-N Stretching: The aromatic amine C-N bond has a characteristic stretching vibration typically in the 1250-1360 cm⁻¹ region.
C-F Stretching: The aromatic C-F bond exhibits a strong absorption in the 1100-1400 cm⁻¹ range.
N-H Stretching: If the starting material is a primary or secondary amine (e.g., 3-fluoro-2-methylaniline), its characteristic N-H stretches (around 3300-3500 cm⁻¹) would be monitored to confirm their disappearance upon N-methylation.
C-H Stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic rings. The aniline chromophore exhibits characteristic absorption bands in the UV region. Substitution on the ring and on the nitrogen atom alters the wavelength of maximum absorbance (λ_max) and the molar absorptivity. acs.org During a reaction, changes in the substitution pattern or the oxidation state of the aniline ring can be monitored by observing shifts in the λ_max or changes in absorbance, allowing for kinetic analysis. acs.org For example, a reaction that extends the conjugated system would result in a bathochromic (red) shift to a longer λ_max.
X-ray Diffraction for Structural Elucidation of Intermediates and Derivatives
While NMR and MS provide information about connectivity and formula, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a crystalline solid. This technique is invaluable for the unambiguous determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com
For this compound, which is a liquid at room temperature, X-ray diffraction would be applied to its solid derivatives or reaction intermediates. If a stable, crystalline intermediate is formed during a reaction, its structure can be determined, providing a "snapshot" of the reaction pathway. iucr.org
Applications include:
Confirmation of Regiochemistry: In reactions where multiple isomers could be formed, X-ray diffraction of a crystalline product can definitively establish the regiochemistry of substitution.
Stereochemical Analysis: For chiral derivatives, X-ray diffraction can determine the absolute configuration.
Study of Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which are crucial in supramolecular chemistry and materials science. iucr.orgumanitoba.ca
The structural data obtained from X-ray diffraction serves as a benchmark for computational models and helps to rationalize the compound's physical properties and chemical reactivity. mdpi.com
Strategic Utility in Complex Organic Synthesis
3-Fluoro-N,2-dimethylaniline as a Building Block
This compound serves as a highly adaptable foundational molecule in organic synthesis. The strategic placement of its functional groups—the N-methylamino group and the fluorinated aromatic ring—offers chemists a reactive platform for constructing intricate organic molecules. The secondary amine is amenable to a wide range of chemical transformations, including acylation and further alkylation, while the electron-rich, fluorinated phenyl ring can participate in various electrophilic substitution reactions. This inherent reactivity makes it a versatile starting material for diverse synthetic pathways.
The compound's utility is analogous to that of similar fluorinated anilines, such as 3-fluoro-2-methylaniline (B146951), which is recognized for its dual functionality. The amine group provides a handle for derivatization, while the fluorinated ring can undergo selective modifications. This adaptability is crucial for creating novel compounds with tailored properties for various applications.
Synthesis of Functionalized Intermediates for Various Fields
The structural motifs derived from this compound are of significant interest across multiple scientific domains. Its role as an intermediate is pivotal in the development of new pharmaceuticals, advanced agrochemicals, and high-performance materials. The presence of the fluorine atom can significantly alter the physicochemical properties of the final molecule, often enhancing metabolic stability, lipophilicity, and binding affinity—qualities highly sought after in drug discovery.
Precursors to Fluorinated Heterocycles
One of the most powerful applications of this compound is its use as a precursor for the synthesis of fluorinated heterocyclic compounds. Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, and their fluorinated analogs are of particular importance.
Classic cyclization reactions, such as the Skraup or Doebner-von Miller quinoline synthesis, traditionally use primary anilines. nih.gov However, modifications of these methods can accommodate N-alkylated anilines to produce N-substituted quinolinium salts or related heterocyclic structures. For instance, the condensation of this compound with α,β-unsaturated carbonyl compounds under acidic conditions represents a plausible route to fluorinated and methylated quinoline derivatives. mdpi.com These quinoline scaffolds are central to the development of antifungal and anticancer agents. mdpi.com
Similarly, this aniline (B41778) derivative can be employed in the synthesis of other heterocyclic systems like fluorinated pyridines. While numerous methods exist for pyridine synthesis, those involving C-H functionalization or condensation reactions offer pathways where a substituted aniline could serve as a key component. nih.govresearchgate.net The ability to construct these valuable fluorinated heterocycles highlights the strategic importance of this compound as a synthetic intermediate.
| Heterocycle Class | Potential Synthetic Route | Significance |
|---|---|---|
| Quinolines | Modified Skraup or Doebner-von Miller reactions; Electrophilic cyclization of N-(2-alkynyl)anilines nih.govnih.gov | Core structure in antimalarial, antifungal, and anticancer drugs. mdpi.com |
| Pyridines | Condensation with 1,3-dicarbonyl compounds; Rh(III)-catalyzed C-H functionalization with alkynes. nih.gov | Prevalent in pharmaceuticals and agrochemicals. |
| Quinazolinones | Condensation with anthranilic acid derivatives or related cyclization strategies. organic-chemistry.orgresearchgate.net | Biologically active scaffolds with diverse pharmacological properties. |
Development of Fluoroalkylated Scaffolds
While this compound contains a single fluorine atom rather than a fluoroalkyl group (e.g., -CF₃), it serves as an essential platform for building larger molecules that incorporate such moieties. In complex syntheses, this compound provides the core fluorinated aromatic ring onto which fluoroalkyl groups can be introduced using specialized reagents. Its structural framework ensures that the fluorine atom is precisely positioned to exert its electronic influence on the final molecular scaffold, which can be critical for modulating reactivity and biological activity.
Novel Synthetic Strategies for Enabling Access to Challenging Structures
The advancement of organic synthesis relies on the development of novel strategies to construct complex molecules efficiently. This compound is well-suited for use in modern, powerful synthetic methodologies that provide access to otherwise challenging chemical structures.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental tools for C-N bond formation. organic-chemistry.orgresearchgate.net While this compound already possesses an N-methyl group, derivatives of it (for example, a halogenated version) could participate in such reactions to introduce more complex amine substituents. The electronic properties conferred by the fluorine and methyl groups can influence the efficiency and regioselectivity of these catalytic processes. semanticscholar.orgnih.gov
Furthermore, the field of C-H functionalization offers a streamlined approach to molecular elaboration by directly converting C-H bonds into new functional groups. The aniline moiety in this compound can act as a directing group in certain catalytic systems, guiding the functionalization to specific positions on the aromatic ring. This strategy allows for the late-stage modification of the molecule, enabling the rapid generation of analogs and facilitating the exploration of structure-activity relationships in drug discovery programs.
Table of Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | N/A (Analog: 1369939-90-1) |
| 3-Fluoro-2-methylaniline | 443-86-7 |
| 3-Fluoro-N,N-dimethylaniline | 2107-43-9 |
| 2-fluoroaniline | 348-54-9 |
| ethyl 2-methylacetoacetate | 609-14-3 |
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Routes and Catalytic Systems
The synthesis of substituted anilines, foundational structures in pharmaceuticals and industrial chemicals, is undergoing a transformation toward more environmentally conscious methods. nih.goviastate.edu Traditional synthetic pathways often rely on harsh conditions and hazardous reagents. iastate.edu Future research on 3-fluoro-N,2-dimethylaniline should prioritize the development of greener alternatives that are inexpensive, efficient, and scalable. nih.goviastate.edu
One promising approach involves using versatile and pH-sensitive intermediates, such as isatoic anhydride-8-amide, which can be derived from isatin-7-carboxylic acid. nih.gov This method allows for the creation of a range of substituted anilines at room temperature, potentially reducing energy consumption and eliminating the need for extensive purification steps. nih.gov The development of novel catalytic systems is central to this effort. Research into efficient Brønsted acid-catalyzed reactions, for example, has shown the potential to simplify the synthesis of meta-substituted anilines through selective C-H activation, a strategy that could be adapted for fluoroaniline (B8554772) derivatives. nih.gov
| Aspect | Traditional Synthesis | Greener Synthesis |
| Starting Materials | Often petroleum-derived, hazardous precursors | Renewable or readily available, less hazardous precursors (e.g., isatin (B1672199) derivatives) nih.gov |
| Reaction Conditions | High temperatures, high pressures, harsh reagents iastate.edu | Room temperature, atmospheric pressure, mild catalysts (e.g., Brønsted acids) nih.govnih.gov |
| Solvents | Volatile organic compounds (VOCs) | Aqueous media, green solvents, or solvent-free conditions |
| Atom Economy | Often lower, with significant byproduct formation | High, minimizing waste through efficient incorporation of reactants |
| Purification | Labor-intensive chromatography, distillation iastate.edu | Precipitation of product, minimizing downstream processing nih.gov |
Advanced Mechanistic Insights into Complex Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. For complex molecules like this compound, this involves studying the intricate pathways of bond formation and cleavage. Future research could employ a combination of control experiments and detailed computational analysis to elucidate the mechanisms behind key synthetic steps, such as regioselective C-N bond formation. nih.gov
Investigating the origin of meta-selectivity in the amination of anisidines, for instance, has provided valuable insights that could be applied to the functionalization of the this compound scaffold. nih.gov Understanding the role of intermediates, transition states, and catalytic cycles will enable chemists to fine-tune reaction conditions to improve yields, selectivity, and substrate scope. Such studies are essential for extending synthetic protocols to more complex and functionally diverse molecules, including the late-stage functionalization of pharmaceutical compounds. nih.gov
Exploration of Novel Reactivity Patterns
Exploring novel reactivity patterns for fluoroanilines can unlock new synthetic possibilities. Research in this area could focus on leveraging the electronic properties of the fluorine substituent to guide new types of transformations. Multicomponent reactions (MCRs) represent a powerful strategy for building molecular complexity in a single step from three or more starting materials. ajgreenchem.comsemanticscholar.org
Developing new MCRs that incorporate a this compound-like core could provide rapid access to libraries of complex, biologically relevant molecules. semanticscholar.org For example, L-proline has been shown to effectively catalyze three-component reactions of anilines, aldehydes, and other building blocks in aqueous media, demonstrating good regioselectivity. rsc.org Applying such organocatalytic methods to fluoroanilines could lead to the efficient synthesis of novel heterocyclic systems, such as pyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles. rsc.org
Integration of Machine Learning and AI in Synthetic Pathway Prediction for Fluoroanilines
| AI/ML Approach | Description | Application in Fluoroaniline Synthesis |
| Rule-Based Systems | Uses manually encoded reaction rules to perform retrosynthetic analysis. | Provides foundational but limited predictions based on known, established chemistry. |
| Machine Learning (Two-Step Models) | Combines rule-based models with machine learning for decision-making, often using molecular fingerprints. nih.gov | Improves upon rule-based systems by learning from data to prioritize more plausible disconnection strategies. |
| Deep Learning (End-to-End) | Utilizes deep neural networks (e.g., sequence-to-sequence, transformers) to learn directly from reaction data without explicit rules. mdpi.comnih.gov | Can predict novel reaction pathways and is not limited by pre-defined templates, offering greater potential for innovation. cas.org |
| Transfer Learning | A pre-trained model on a massive dataset is fine-tuned on a smaller, specialized dataset. mdpi.com | Enhances prediction accuracy for specific classes of compounds like fluoroanilines, even with limited specific data. mdpi.com |
Multi-component Reactions and Flow Chemistry Applications for Synthesis
Combining the efficiency of multicomponent reactions with the process control of flow chemistry offers a powerful platform for modern synthesis. nih.govnih.gov Flow chemistry, where reagents are pumped through a reactor in a continuous stream, provides superior control over reaction parameters like temperature, pressure, and mixing. beilstein-journals.org This technology is particularly advantageous for handling hazardous reagents or highly reactive intermediates, which are common in fluorination reactions. nih.govbeilstein-journals.org
The synthesis of fluoroanilines could be significantly enhanced by adopting flow chemistry for several reasons:
Safety: It allows for the in situ generation and immediate consumption of hazardous reagents, minimizing risk. nih.gov
Efficiency: Enhanced heat and mass transfer can lead to faster reactions and cleaner products. amt.uk
Scalability: Scaling up a reaction from the laboratory to industrial production is often more straightforward than with traditional batch processes. nih.gov
Future research should focus on developing telescoped reaction sequences in flow, where multiple synthetic steps are integrated into a single continuous stream. nih.gov This approach, coupled with MCRs, could enable the automated and efficient production of this compound and its derivatives, paving the way for rapid library synthesis and process optimization.
Q & A
Q. What are the optimal synthetic routes for preparing 3-fluoro-N,2-dimethylaniline, and how can purity be ensured?
The synthesis of this compound derivatives typically involves alkylation or methylation of o-toluidine precursors. A reported method includes reacting o-toluidine with methylating agents under controlled conditions, followed by fluorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the compound as a pale yellow liquid with >90% purity. Key characterization involves ¹H NMR (e.g., δ = 2.16 ppm for methyl groups) and ¹³C NMR (e.g., δ = 17.5 ppm for aromatic carbons) .
Q. How can researchers interpret NMR data for this compound to confirm structural integrity?
¹H NMR signals for this compound typically include:
- Aromatic protons : δ = 6.64–7.18 ppm (multiplet patterns due to fluorine coupling).
- N-methyl groups : δ = 2.92 ppm (singlet).
- C-methyl groups : δ = 2.16 ppm (singlet).
¹³C NMR assignments include δ = 147.2 ppm (C-F adjacent carbon) and δ = 17.5 ppm (C-methyl). Cross-validation with computational DFT-based NMR predictions (e.g., B3LYP/6-311++G(d,p)) improves accuracy .
Q. What safety precautions are critical when handling this compound in the lab?
While specific safety data for this compound is limited, related chlorinated analogs (e.g., 3-chloro-N,2-dimethylaniline hydrochloride) highlight risks such as respiratory irritation and environmental toxicity. Use fume hoods, nitrile gloves, and closed systems during synthesis. Waste disposal must comply with halogenated aromatic amine protocols .
Advanced Research Questions
Q. How do computational methods resolve discrepancies in predicted vs. experimental ¹³C NMR chemical shifts?
Density Functional Theory (DFT) calculations (e.g., B3LYP functional with 6-311++G(d,p) basis set) predict ¹³C NMR shifts for fluorinated aromatics within 1–3 ppm of experimental values. For this compound, deviations arise from solvent effects (CDCl₃ vs. gas-phase calculations) and relativistic effects from fluorine. Hybrid methods incorporating solvent correction models improve agreement .
Q. Why does this compound exhibit unexpected regioselectivity in lithiation reactions?
Unlike 2- or 4-fluoro analogs, this compound resists regioselective metalation at the fluorine-adjacent position. LiTMP or LIS reagents preferentially attack the 4-position due to steric hindrance from the N-methyl and C-methyl groups. Computational modeling of charge distribution (e.g., NPA analysis) reveals electron density shifts away from the 2-position, directing reactivity .
Q. How does substitution pattern influence reactivity in fluorinated dimethylanilines?
Comparative studies of this compound and 4-fluoro-N,2-dimethylaniline show distinct reactivity in electrophilic substitution:
- Nitration : 3-fluoro derivatives favor para-substitution (relative rate = 1.8 vs. meta = 0.5).
- Suzuki coupling : 4-fluoro analogs exhibit higher yields (∼75%) due to reduced steric effects.
Data from related compounds (e.g., 4-fluoro-N,2-dimethylaniline, CAS 35114-07-9) suggest electronic effects dominate over steric factors in cross-coupling reactions .
Q. What strategies mitigate contradictions in regiochemical outcomes for fluorinated aniline derivatives?
When experimental results conflict with predictions (e.g., metalation at non-fluorinated sites):
- Step 1 : Validate computational models (DFT, NBO) against experimental NMR/kinetic data.
- Step 2 : Screen alternative bases (e.g., LiDMAE) to modulate selectivity.
- Step 3 : Use in situ trapping agents (e.g., trimethylsilyl chloride) to stabilize intermediates.
Case studies on 3-fluoro-N,N-dimethylaniline demonstrate that steric maps and transition-state modeling reduce ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
